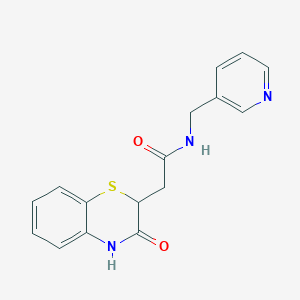
1-Acetyl-3,3-dimethylindolin-2-one
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Acetyl-3,3-dimethylindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the acetylation of 3,3-dimethyl-1,3-dihydro-indol-2-one using acetic anhydride in the presence of a catalyst such as pyridine . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3,3-dimethylindolin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Acetyl-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3,3-dimethylindolin-2-one can be compared with other similar compounds, such as:
- 1-Acetyl-2-methyl-1,2-dihydro-3H-indol-3-one
- 1-Acetyl-3-isopropylidene-1,3-dihydro-indol-2-one
- 5-Methoxy-1-methyl-1,3-dihydro-2H-indol-2-one
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific acetyl and dimethyl groups, which contribute to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
72934-84-0 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24g/mol |
IUPAC-Name |
1-acetyl-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-7-5-4-6-9(10)12(2,3)11(13)15/h4-7H,1-3H3 |
InChI-Schlüssel |
WSBBBRWBBKHEFG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(C1=O)(C)C |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2C(C1=O)(C)C |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{2-[(4-fluorophenyl)sulfanyl]ethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B427985.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-(trichloromethyl)-4(3H)-quinazolinone](/img/structure/B427986.png)
![3-[2-(2-pyridinylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427987.png)

![3-[2-(4-pyridinylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427992.png)

![3-[(2,6-dichlorobenzyl)oxy]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B427996.png)

![2-(3,4-dichlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B427999.png)
![methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate](/img/structure/B428001.png)
